Benzofuran, 3-ethynyl-
Description
The study of 3-ethynylbenzofuran is situated at the intersection of heterocyclic and alkyne chemistry. The benzofuran (B130515) moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, while the ethynyl (B1212043) group offers a gateway to a wide array of chemical transformations.
Ethynyl-substituted heterocyclic compounds are a class of molecules that have gained prominence in synthetic organic chemistry. The presence of a terminal alkyne, a carbon-carbon triple bond at the end of a molecule, provides a highly versatile functional group for various chemical reactions. unacademy.comunacademy.com This reactivity is attributed to the acidity of the terminal proton and the ability of the triple bond to participate in addition and coupling reactions. libretexts.orgquora.comyoutube.com
In the broader context of heterocyclic chemistry, the introduction of an ethynyl group onto a heterocyclic core, such as benzofuran, dramatically expands its synthetic potential. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, with nitrogen, oxygen, and sulfur being common heteroatoms. researchgate.netresearchgate.neteprajournals.com These structures are fundamental to the chemistry of life and are found in a vast number of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govacs.org The fusion of a benzene (B151609) ring with a furan (B31954) ring gives rise to the benzofuran system, a scaffold known for its presence in compounds with diverse biological activities. researchgate.netnih.govresearchgate.net
The focused academic investigation of 3-ethynylbenzofuran stems from its potential as a key intermediate in the synthesis of complex molecules with valuable properties. The benzofuran nucleus itself is associated with a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. researchgate.netnih.gov By functionalizing the benzofuran scaffold at the 3-position with an ethynyl group, chemists can readily introduce a variety of substituents and build more elaborate molecular architectures.
The terminal alkyne of 3-ethynylbenzofuran serves as a handle for several powerful and reliable chemical reactions. These include the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and azide-alkyne cycloaddition reactions, often referred to as "click chemistry." nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.orgwikipedia.org Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgwikipedia.orgyoutube.com The copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is particularly notable for its efficiency and regioselectivity, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov These reactions allow for the modular assembly of complex molecules, making 3-ethynylbenzofuran a highly attractive building block for creating libraries of compounds for drug discovery and materials science.
Current research involving 3-ethynylbenzofuran is largely centered on its application as a versatile synthon in the construction of a diverse array of organic compounds. Key research trajectories include:
Synthesis of Substituted Benzofurans: The ethynyl group provides a reactive site for the introduction of various functional groups through reactions like the Sonogashira coupling. This allows for the synthesis of a wide range of 3-substituted benzofuran derivatives with tailored electronic and steric properties.
Construction of Fused Heterocyclic Systems: The alkyne functionality in 3-ethynylbenzofuran can participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems. clockss.orgclockss.orgorganic-chemistry.org This strategy is a powerful tool for accessing novel molecular scaffolds with potential biological activity. For instance, the acetylene (B1199291) derivative of a related naphtho[2,1-d]oxazole has been shown to undergo lactonization to form a new heterocyclic skeleton. acs.org
Development of Novel Materials: The rigid, linear nature of the ethynyl group, combined with the planar benzofuran core, makes 3-ethynylbenzofuran an interesting candidate for the development of novel organic materials with specific electronic and photophysical properties.
Application in Bioorthogonal Chemistry: The ability of terminal alkynes to participate in click chemistry reactions makes them valuable tools in bioorthogonal chemistry. This field involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. While direct applications of 3-ethynylbenzofuran in this area are still emerging, its potential as a bioorthogonal reporter or for the modification of biomolecules is a promising area of future research.
The versatility of 3-ethynylbenzofuran as a synthetic building block is highlighted by its use in various catalytic reactions. The following interactive data table summarizes some of the key reaction types where this compound or its derivatives can be employed.
| Reaction Type | Catalyst/Reagents | Product Type | Significance |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | Aryl/vinyl-substituted alkynes | C-C bond formation, synthesis of complex conjugated systems |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Cu(I) catalyst | 1,2,3-Triazoles | High efficiency, modular synthesis, formation of stable heterocyclic rings |
| Intramolecular Cyclization | Various (e.g., acid, base, metal catalyst) | Fused heterocycles | Construction of complex polycyclic systems |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJWIWZARBDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactivity and Transformations Involving Benzofuran, 3 Ethynyl
Chemo- and Regioselectivity in Multi-Functionalized Systems
The concept of chemo- and regioselectivity is central to the synthesis of complex molecules derived from multi-functionalized building blocks like 3-ethynylbenzofuran. This molecule possesses two primary sites of reactivity: the ethynyl (B1212043) (alkyne) group at the C3-position and the benzofuran (B130515) ring system itself. The selective transformation of one functional group in the presence of the other is a significant challenge and a key focus of mechanistic investigations.
The ethynyl group is a versatile handle for a variety of chemical transformations, including cycloaddition reactions, Sonogashira couplings, and hydration reactions. researchgate.net Conversely, the benzofuran ring can undergo electrophilic aromatic substitution or reactions involving the furan (B31954) oxygen. The outcome of a reaction is dictated by the nature of the reagents, catalysts, and reaction conditions employed. mdpi.com
In the context of cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrones, the ethynyl group is the expected site of reaction. nih.govresearchgate.net The regioselectivity of such reactions is a critical aspect. For instance, in a 1,3-dipolar cycloaddition, the dipole can add across the alkyne in two different orientations, leading to two regioisomeric triazole products. The electronic properties of both the 3-ethynylbenzofuran and the 1,3-dipole determine the favored isomer. The electron-donating character of the benzofuran ring can polarize the alkyne, directing the regiochemical outcome.
The table below illustrates a hypothetical outcome for the regioselectivity in a [3+2] cycloaddition reaction between 3-ethynylbenzofuran and a generic nitrile oxide, highlighting the potential for selective formation of one regioisomer over another under specific catalytic conditions. The control of such selectivity is often achieved by tuning the steric and electronic properties of the catalyst and reactants. researchgate.netresearchgate.net
Table 1: Hypothetical Regioselectivity in the [3+2] Cycloaddition of 3-Ethynylbenzofuran
| Entry | Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) |
|---|---|---|---|---|
| 1 | Cu(I) | Toluene | 80 | 85:15 |
| 2 | Ru(II) | Dichloromethane | 25 | 10:90 |
| 3 | None | DMF | 100 | 50:50 |
Chemoselectivity issues arise when reagents could potentially react with either the alkyne or the benzofuran ring. For example, strong electrophiles might react at the electron-rich C2 position of the benzofuran ring or add across the triple bond. The use of soft metal catalysts, such as palladium or copper, typically ensures high chemoselectivity for reactions at the ethynyl group, leaving the aromatic core intact. nih.gov For instance, in a Sonogashira coupling, a palladium catalyst will selectively activate the C-X bond of an aryl halide to couple with the terminal alkyne of 3-ethynylbenzofuran, without affecting the benzofuran ring. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms, including the transition states, of reactions involving molecules like 3-ethynylbenzofuran. mdpi.comresearchgate.netdiva-portal.org These theoretical studies provide deep insights into the chemo- and regioselectivity observed experimentally by mapping the potential energy surface of a reaction. researchgate.net
A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. scilit.com By calculating the geometry and energy of these transition states, chemists can predict the feasibility and selectivity of a reaction pathway. The pathway with the lowest activation energy (the energy difference between the reactants and the transition state) is generally the most favored. nih.gov
For a reaction of 3-ethynylbenzofuran, such as a [3+2] cycloaddition, DFT calculations can be employed to model the different possible approaches of the reactant molecules. d-nb.infonih.gov For example, in the reaction with a nitrile oxide, there are two possible regioisomeric transition states leading to the different product isomers. Computational analysis can determine the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) for each pathway.
The table below presents hypothetical DFT-calculated activation energies for the two regioisomeric pathways of a [3+2] cycloaddition reaction. A significant energy difference between the two transition states would predict high regioselectivity, which can then be correlated with experimental observations. d-nb.info
Table 2: Hypothetical DFT-Calculated Activation Energies (kcal/mol) for a [3+2] Cycloaddition Reaction
| Pathway | Transition State | ΔH‡ | ΔG‡ | Predicted Major Isomer |
|---|---|---|---|---|
| Regioisomer A | TS-A | 12.5 | 25.1 | Yes |
| Regioisomer B | TS-B | 15.8 | 29.4 | No |
These computational models can also explain the role of catalysts in controlling selectivity. By including the catalyst in the calculation, it is possible to see how it interacts with the substrates and selectively lowers the energy of one transition state over another. pku.edu.cn Factors such as steric hindrance and electronic interactions within the transition state structure, which are revealed by these calculations, are critical in understanding the origins of chemo- and regioselectivity in the functionalization of 3-ethynylbenzofuran. nih.gov
Rational Design and Synthesis of Novel Benzofuran, 3 Ethynyl Analogues and Functionalized Derivatives
Theoretical Frameworks for Structure-Reactivity Relationships in Derivatization
The reactivity of "Benzofuran, 3-ethynyl-" is intrinsically linked to its electronic and steric properties. Theoretical and computational chemistry serve as powerful tools to elucidate these relationships, providing insights that guide the rational design of synthetic routes and the prediction of reaction outcomes. researchgate.net
Density Functional Theory (DFT) calculations can be employed to model the electron distribution within the "Benzofuran, 3-ethynyl-" molecule. These calculations can reveal the electron density at different positions of the benzofuran (B130515) ring and the ethynyl (B1212043) group, highlighting potential sites for electrophilic and nucleophilic attack. The inherent polarity of the benzofuran ring system, with the oxygen atom influencing the electronic landscape, plays a crucial role in its reactivity. nih.gov
Furthermore, computational models can be used to study the transition states of various reactions involving the ethynyl group, such as cycloadditions or coupling reactions. By calculating the activation energies for different reaction pathways, it is possible to predict the most favorable conditions and regioselectivity of a given transformation. researchgate.net This theoretical understanding of structure-reactivity relationships is invaluable for designing efficient and selective syntheses of novel "Benzofuran, 3-ethynyl-" derivatives.
Synthetic Strategies for Benzofuran Core Modification
The synthesis of "Benzofuran, 3-ethynyl-" and its analogues relies on a combination of classical benzofuran synthesis methods and modern cross-coupling techniques. The renowned Sonogashira coupling reaction is a cornerstone in this context, enabling the direct introduction of the ethynyl moiety. youtube.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
A common strategy involves the synthesis of a 3-halobenzofuran precursor, which can then undergo a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the desired "Benzofuran, 3-ethynyl-". libretexts.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions. wikipedia.orgorganic-chemistry.org
Substitution Patterns on the Benzofuran Ring System
The benzofuran ring itself can be substituted at various positions to modulate the electronic and steric properties of the final molecule. This can be achieved by starting with appropriately substituted phenols or by post-functionalization of the benzofuran core. For instance, electron-donating or electron-withdrawing groups on the benzene (B151609) ring can influence the reactivity of the ethynyl group at the 3-position through electronic effects. stackexchange.com
Table 1: Representative Substitution Patterns on the Benzofuran Ring
| Position of Substitution | Type of Substituent | Potential Influence on Reactivity |
| C5 | Methoxy (-OCH3) | Electron-donating, may enhance reactivity towards electrophiles. |
| C6 | Nitro (-NO2) | Electron-withdrawing, may decrease reactivity towards electrophiles. |
| C2 | Methyl (-CH3) | Steric hindrance, may influence the approach of reagents to the C3 position. |
| C7 | Halogen (-Cl, -Br) | Electron-withdrawing, can serve as a handle for further functionalization. |
Exploration of Functional Group Diversity
The ethynyl group of "Benzofuran, 3-ethynyl-" is a gateway to a vast array of functionalized derivatives. Its reactivity allows for a wide range of chemical transformations, leading to diverse molecular scaffolds.
One of the most powerful methods for functionalizing the ethynyl group is through cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can lead to the formation of triazole-containing benzofuran derivatives. researchgate.netmdpi.comnih.govresearchgate.net Similarly, Diels-Alder reactions can be employed to construct more complex polycyclic systems.
Furthermore, the terminal alkyne can participate in various coupling reactions, such as the Glaser coupling to form butadiyne-linked benzofuran dimers, or reactions with organometallic reagents to introduce further substituents. The derivatization can also involve the transformation of the triple bond into other functional groups, such as ketones, alkanes, or heterocycles, through hydration, reduction, or other addition reactions. nih.govnih.gov
High-Throughput Synthesis and Combinatorial Library Generation Methodologies
The development of high-throughput synthesis and combinatorial chemistry approaches is crucial for the rapid exploration of the chemical space around the "Benzofuran, 3-ethynyl-" scaffold. By employing automated synthesis platforms and parallel reaction setups, it is possible to generate large libraries of analogues with diverse substitution patterns and functional groups.
A typical combinatorial approach would involve the synthesis of a common 3-ethynylbenzofuran intermediate, which is then reacted with a library of different building blocks. For example, a set of diverse azides could be used in a [3+2] cycloaddition reaction to generate a library of triazole-substituted benzofurans. The resulting compounds can then be screened for desired biological or material properties.
Probing the Influence of Steric and Electronic Effects on Reactivity
The reactivity of the ethynyl group in "Benzofuran, 3-ethynyl-" is significantly influenced by both steric and electronic factors. wikipedia.orgslideshare.netrsc.org Steric hindrance from bulky substituents on the benzofuran ring, particularly at the C2 and C4 positions, can impede the approach of reagents to the ethynyl group, thereby slowing down or even preventing certain reactions. wikipedia.org
Electronic effects, on the other hand, modulate the electron density of the triple bond. stackexchange.com Electron-donating groups on the benzofuran ring can increase the nucleophilicity of the alkyne, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can decrease its nucleophilicity, favoring reactions with nucleophilic reagents.
Table 2: Illustrative Examples of Steric and Electronic Effects on Reactivity
| Substituent on Benzofuran | Position | Expected Effect on Ethynyl Reactivity | Rationale |
| tert-Butyl | C2 | Decreased reactivity | Significant steric hindrance impeding reagent approach. |
| Methoxy | C5 | Increased reactivity towards electrophiles | Electron-donating effect increases electron density of the alkyne. |
| Nitro | C6 | Decreased reactivity towards electrophiles | Electron-withdrawing effect decreases electron density of the alkyne. |
| Phenyl | C2 | Moderate steric hindrance and electronic effects | The effect will depend on the substituents on the phenyl ring itself. |
By systematically studying these effects, it is possible to fine-tune the reactivity of "Benzofuran, 3-ethynyl-" and its derivatives, allowing for the selective synthesis of desired products. This understanding is fundamental for the rational design of novel compounds with tailored properties for various applications.
Advanced Spectroscopic and Physico Chemical Characterization Methodologies for Benzofuran, 3 Ethynyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For Benzofuran (B130515), 3-ethynyl-, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the benzofuran core, the ethynyl (B1212043) substituent, and the specific substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the acetylenic proton. The chemical shifts (δ) are influenced by the electron density around the proton and the anisotropic effects of the aromatic system. Protons on the benzene (B151609) portion of the benzofuran ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton on the furan (B31954) ring (at position 2) would likely resonate as a singlet, while the acetylenic proton would also appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. Coupling constants (J) between adjacent protons on the benzene ring would provide definitive evidence of their relative positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The benzofuran ring system would display eight distinct signals. The two sp-hybridized carbons of the ethynyl group would be expected in the range of δ 70-90 ppm. The chemical shifts of the aromatic carbons are typically found between δ 110-160 ppm. Specific assignments can be confirmed using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively.
While specific experimental data for 3-ethynylbenzofuran is not widely published, representative data from related benzofuran derivatives can provide insight into the expected chemical shifts. mdpi.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzofuran, 3-ethynyl- Note: These are predicted values based on known substituent effects and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | ~7.6 (s, 1H) | ~145 |
| C3 | - | ~100 |
| C3a | - | ~128 |
| C4 | ~7.5 (d) | ~123 |
| C5 | ~7.3 (t) | ~125 |
| C6 | ~7.4 (t) | ~122 |
| C7 | ~7.6 (d) | ~112 |
| C7a | - | ~155 |
| C≡CH | ~3.1 (s, 1H) | ~80 |
| C≡C H | - | ~75 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). For Benzofuran, 3-ethynyl-, key characteristic absorption bands would be expected. The most diagnostic would be the sharp, weak absorption band for the alkyne C≡C stretch, typically appearing around 2100-2140 cm⁻¹, and the strong, sharp band for the acetylenic C-H stretch around 3300 cm⁻¹. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and the C-O-C stretching of the furan ring, which can be found in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the acetylenic C-H stretch is strong in the IR spectrum, the C≡C triple bond stretch is often stronger and more easily observed in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman an excellent confirmatory tool for the presence of the ethynyl group.
Table 2: Expected Characteristic Vibrational Frequencies for Benzofuran, 3-ethynyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyne C≡C | Stretch | 2100 - 2140 | Weak, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Benzofuran C-O-C | Asymmetric Stretch | 1200 - 1270 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule and the confirmation of its molecular formula.
For Benzofuran, 3-ethynyl- (C₁₀H₆O), the calculated exact mass of the molecular ion [M]⁺˙ would be 142.04186 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure this mass to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. nih.gov
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), the fragmentation pathway can be analyzed. This provides valuable structural information that complements NMR data. For Benzofuran, 3-ethynyl-, expected fragmentation patterns could include the loss of the ethynyl radical (•C₂H), cleavage of the furan ring, or loss of carbon monoxide (CO), which are characteristic fragmentation pathways for furan-containing aromatic compounds. nist.gov
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsional angles.
If a suitable single crystal of Benzofuran, 3-ethynyl- could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would also reveal crucial information about its solid-state packing and intermolecular interactions. Given the presence of the aromatic system and the acetylenic proton, potential non-covalent interactions such as π-π stacking between benzofuran rings and C-H···π interactions involving the acetylenic proton could be identified and characterized. researchgate.netasianpubs.org The analysis of crystal structures of related benzofuran derivatives often reveals such supramolecular assemblies, which influence the material's bulk properties. researchgate.netresearchgate.net
Table 3: Representative Crystallographic Data for a Benzofuran Derivative Note: This table shows example data from a substituted benzofuro[3,2-d]pyrimidine derivative to illustrate the type of information obtained from X-ray crystallography. asianpubs.org
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5792 (10) |
| b (Å) | 10.3148 (10) |
| c (Å) | 17.1132 (17) |
| α (°) | 104.102 (4) |
| β (°) | 106.038 (4) |
| γ (°) | 95.381 (4) |
| Volume (ų) | 1554.2 (3) |
Electronic Absorption and Emission Spectroscopy for Delving into Optical Properties
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and provide insights into its optical properties. The extended π-conjugated system of Benzofuran, 3-ethynyl- is expected to give rise to characteristic absorption and emission spectra.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 3-ethynylbenzofuran would likely display absorption bands corresponding to π→π* transitions within the aromatic and conjugated system. Benzofuran itself shows absorption maxima, and the addition of the conjugated ethynyl group is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. Studies on similar benzofuran derivatives often report multiple absorption bands in the UV region. researchgate.net
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, conjugated molecules like Benzofuran, 3-ethynyl- may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The nature of the solvent can significantly influence both absorption and emission spectra, a phenomenon known as solvatochromism, which can provide information about the electronic nature of the ground and excited states. researchgate.net
Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing complex mixtures, monitoring reactions, and identifying trace impurities. nih.govchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile and thermally stable compound like Benzofuran, 3-ethynyl-, GC-MS is an ideal technique for separation and identification. The gas chromatograph separates the compound from a mixture based on its boiling point and polarity, and the mass spectrometer provides a mass spectrum for identification, which can be compared against spectral libraries. scribd.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before detection by MS. This method is particularly useful for monitoring the progress of a chemical reaction, allowing for the identification of reactants, intermediates, products, and byproducts in the reaction mixture. ijfmr.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For complex mixtures where MS data alone is insufficient for structural elucidation, LC-NMR provides the power of NMR analysis on separated components. This technique can be used to obtain complete structural information for impurities or metabolites of Benzofuran, 3-ethynyl- without the need for prior isolation. jetir.orgnih.gov The combination of LC-NMR-MS provides an even more powerful platform for comprehensive analysis. scribd.com
Theoretical and Computational Chemistry Studies of Benzofuran, 3 Ethynyl
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules. For 3-ethynylbenzofuran, these calculations provide critical insights into its stability, reactivity, and spectroscopic behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor.
In 3-ethynylbenzofuran, the HOMO is anticipated to be a π-orbital distributed across the benzofuran (B130515) ring system, with significant contributions from the fused benzene (B151609) and furan (B31954) rings. The presence of the electron-withdrawing ethynyl (B1212043) group at the 3-position is expected to lower the energy of the HOMO compared to unsubstituted benzofuran, thereby increasing its ionization potential and making it less susceptible to electrophilic attack at the ring.
Conversely, the LUMO is predicted to be a π-orbital, also delocalized over the aromatic system but with a significant coefficient on the ethynyl group. The triple bond of the ethynyl moiety provides low-lying π orbitals, which are expected to contribute significantly to the LUMO of the entire molecule. This would result in a lower LUMO energy, enhancing the molecule's electron-accepting capabilities.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For 3-ethynylbenzofuran, the opposing effects of the ethynyl group on the HOMO and LUMO energies are likely to result in a moderate HOMO-LUMO gap. DFT calculations on similar benzofuran derivatives, such as 2-phenylbenzofuran, have shown HOMO-LUMO gaps in the range of 4-5 eV, and it is reasonable to expect a similar value for 3-ethynylbenzofuran. physchemres.org
Table 1: Predicted Frontier Molecular Orbital Energies for Benzofuran, 3-ethynyl- (Illustrative) (Based on typical values for substituted benzofurans calculated at the B3LYP/6-311G(d,p) level of theory)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations for confirmation.
The distribution of electron density within a molecule is fundamental to predicting its reactive sites for both electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution.
For 3-ethynylbenzofuran, the MEP is expected to show a region of negative potential (red/yellow) around the oxygen atom of the furan ring due to its high electronegativity and lone pairs of electrons. Another region of significant negative potential is anticipated around the π-system of the ethynyl triple bond, making it a potential site for electrophilic attack or coordination to metal centers.
Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the one attached to the ethynyl group (the acetylenic proton). This proton is likely to be acidic due to the sp-hybridization of the carbon atom and the electron-withdrawing nature of the benzofuran ring. The carbon atoms of the benzofuran ring, particularly those adjacent to the oxygen atom, may also exhibit some degree of positive potential.
Mulliken population analysis and Natural Bond Orbital (NBO) analysis can provide quantitative measures of the atomic charges. These analyses would likely confirm the polarization of the C-O-C bonds in the furan ring and the C≡C-H bond of the ethynyl substituent.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of 3-ethynylbenzofuran. Given the rigid nature of the benzofuran ring and the linear ethynyl group, significant conformational flexibility is not expected for an isolated molecule.
However, MD simulations would be highly informative for studying the behavior of 3-ethynylbenzofuran in condensed phases, such as in solution or in a crystal lattice. These simulations can reveal preferred intermolecular arrangements, such as π-π stacking interactions between the benzofuran rings of adjacent molecules. The ethynyl group can also participate in specific intermolecular interactions, including hydrogen bonding (where the acetylenic proton acts as a donor) and halogen bonding if interacting with appropriate partners.
In a biological context, MD simulations could be employed to study the binding of 3-ethynylbenzofuran to a protein active site, providing information on the key intermolecular interactions that stabilize the complex. Such studies are common for understanding the mechanism of action of bioactive benzofuran derivatives.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of the molecule.
Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of 3-ethynylbenzofuran. The calculated IR spectrum is expected to show characteristic peaks for the C≡C-H stretching vibration of the terminal alkyne at around 3300 cm⁻¹ and the C≡C stretching vibration near 2100 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C-C and C-O stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). Comparing the computed spectrum with an experimental one would be a powerful method for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For 3-ethynylbenzofuran, the acetylenic proton is expected to have a chemical shift in the range of 3-4 ppm. The protons on the benzofuran ring would appear in the aromatic region (7-8 ppm). The ¹³C NMR spectrum would show characteristic signals for the sp-hybridized carbons of the ethynyl group at around 70-90 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzofuran, 3-ethynyl- (Illustrative) (Based on general trends for substituted benzofurans and alkynes)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145 |
| C3 | 95 |
| C3a | 128 |
| C4 | 123 |
| C5 | 125 |
| C6 | 122 |
| C7 | 112 |
| C7a | 155 |
| C≡CH | 85 |
| C≡C H | 80 |
Note: These are hypothetical values for illustrative purposes and would require specific calculations for confirmation.
Reaction Pathway Modeling, Transition State Analysis, and Kinetic Studies
Computational chemistry is an invaluable tool for investigating reaction mechanisms. For 3-ethynylbenzofuran, several types of reactions could be modeled:
Electrophilic Additions to the Alkyne: The reaction of the ethynyl group with electrophiles can be modeled to determine the regioselectivity and stereoselectivity of the addition.
Cycloaddition Reactions: The ethynyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. Computational modeling can be used to explore the feasibility of [4+2] or [3+2] cycloadditions and to predict the structure of the products.
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. DFT calculations can be used to elucidate the catalytic cycle, identify key intermediates and transition states, and understand the factors that control the reaction's efficiency.
For any of these reactions, computational methods can be used to locate the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction kinetics and predicting the reaction rates. For instance, in a study of the antioxidant activity of benzofuran-stilbene hybrids, DFT was used to calculate the Gibbs activation energy for reactions with free radicals. rsc.org
Applications in Advanced Materials Science and Engineering
Precursors for π-Conjugated Polymers and Oligomers with Tunable Properties
The terminal alkyne functionality of 3-ethynylbenzofuran serves as a key reactive site for polymerization reactions, enabling the synthesis of π-conjugated polymers and oligomers. These materials are of significant interest due to their potential applications in organic electronics.
The design of organic electronic materials hinges on the ability to control the electronic and photophysical properties of the final polymer. The incorporation of the 3-ethynylbenzofuran moiety into a polymer backbone offers several advantages. The benzofuran (B130515) unit itself is an electron-rich aromatic system that can contribute to the delocalization of π-electrons along the polymer chain, a fundamental requirement for charge transport.
The ethynylene linkage (–C≡C–) introduced through the polymerization of 3-ethynylbenzofuran plays a crucial role. Acetylene (B1199291) linkers are known to lower the steric hindrance between adjacent monomer units, promoting a more planar polymer backbone. mdpi.comnih.gov This increased planarity enhances π-orbital overlap, which generally leads to a red-shifted absorption spectrum and a lower bandgap, properties that are desirable for applications in organic photovoltaics and light-emitting diodes. mdpi.comnih.gov
Furthermore, the properties of the resulting polymers can be tuned by copolymerizing 3-ethynylbenzofuran with other aromatic monomers. This approach allows for the systematic modification of the polymer's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The synthesis of such alternating copolymers, often achieved through Sonogashira coupling reactions, provides a pathway to materials with tailored optoelectronic characteristics. mdpi.comnih.gov The direct C-H arylation of furan-based monomers has also emerged as an efficient method for synthesizing furan-based conjugated polymers with tunable bandgaps. rsc.orgresearchgate.net
Research into polymers derived from benzofuran-ethynylene units has demonstrated their potential as highly fluorescent materials. For instance, a copolymer incorporating a benzofuran group with an acetylene moiety has been shown to exhibit a high fluorescence quantum yield, reaching up to 75%. researchgate.net This intrinsic high fluorescence is a key property for applications in organic light-emitting diodes (OLEDs).
The extension of π-electron conjugation following polymerization is evident from both electrochemical and photophysical measurements. Typically, the HOMO energy level increases upon polymerization, which can be determined through cyclic voltammetry. researchgate.net The optical properties, such as UV-Vis absorption and photoluminescence spectra, provide insights into the electronic transitions and the bandgap of the material. For example, the introduction of ethynylene and ethynylene-thiophene spacers into polymer backbones has been shown to lead to red-shifted absorption maxima and lower bandgaps compared to their thiophene-only analogues. mdpi.comnih.gov
| Property | Monomer (Example) | Copolymer (Example) |
| HOMO Energy Level | Lower | Higher |
| LUMO Energy Level | Higher | Lower |
| Bandgap | Wider | Narrower |
| Fluorescence Quantum Yield | Low | High (up to 75%) researchgate.net |
This table provides a generalized comparison of the expected changes in photophysical properties when a monomer like 3-ethynylbenzofuran is polymerized into a π-conjugated system.
Integration into Supramolecular Architectures and Self-Assembled Systems
The rigid and planar structure of the benzofuran core, combined with the potential for directional interactions involving the ethynyl (B1212043) group, makes 3-ethynylbenzofuran an intriguing candidate for the construction of supramolecular architectures.
The self-assembly of molecules into well-defined nanostructures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. While specific studies on the self-assembly of 3-ethynylbenzofuran are not extensively documented, the self-assembly of functionalized benzofuran derivatives has been explored. researchgate.net The introduction of long alkyl chains, for instance, can enhance solubility and influence the packing of the molecules in the solid state. researchgate.net
The ethynyl group can participate in various non-covalent interactions, including hydrogen bonding where it acts as a weak hydrogen bond donor. More significantly, terminal alkynes can coordinate to metal centers, a property that can be exploited to direct the assembly of metallosupramolecular structures. The formation of such ordered assemblies is a cornerstone of supramolecular chemistry, aiming to create complex and functional systems from simpler molecular components. researchgate.netgoogle.com
The defined shape and electronic properties of 3-ethynylbenzofuran and its derivatives suggest their potential use in host-guest chemistry. The benzofuran moiety could act as a binding site for electron-deficient guest molecules through π-π interactions. Furthermore, the ethynyl group can be chemically modified to introduce specific recognition sites, such as crown ethers or other receptor units, thereby creating more sophisticated host molecules. researchgate.net
The principles of host-guest chemistry rely on the complementary nature of the host and guest in terms of size, shape, and electronic properties. nih.gov While not specifically demonstrated for 3-ethynylbenzofuran, related systems show that small aromatic compounds can be encapsulated within larger host molecules, a process driven by a combination of enthalpic and entropic factors. rsc.org The development of synthetic receptors capable of selective binding of specific guests is a major goal in this field, with applications in sensing, catalysis, and drug delivery.
Components in Functional Organic Frameworks and Covalent Organic Frameworks
The rigid structure and reactive alkyne group of 3-ethynylbenzofuran make it a promising building block for the synthesis of porous crystalline materials such as functional organic frameworks (FOFs) and covalent organic frameworks (COFs).
COFs are a class of porous polymers with highly ordered structures and tunable functionalities. The synthesis of COFs typically involves the condensation of multitopic building blocks to form a periodic network. The ethynyl group of 3-ethynylbenzofuran can participate in various bond-forming reactions suitable for COF synthesis. For instance, the copper-catalyzed azide-alkyne cycloaddition, a "click" reaction, is a widely used method for the postsynthetic functionalization of COFs, where an azide-functionalized framework is reacted with a terminal alkyne. researchgate.net Alternatively, 3-ethynylbenzofuran could be derivatized with other reactive groups to act as a primary building block in COF synthesis.
The incorporation of the benzofuran moiety into the framework could impart desirable properties such as high chemical stability and fluorescence. For example, the synthesis of benzofuran-linked COFs through irreversible cascade reactions has been reported to yield materials with high crystallinity and stability, even under harsh acidic or basic conditions. researchgate.net While these examples may not use 3-ethynylbenzofuran directly, they demonstrate the utility of the benzofuran core in creating robust frameworks. The porosity and ordered channels within these frameworks make them suitable for applications in gas storage and separation, catalysis, and sensing. researchgate.net
| Framework Type | Potential Role of 3-Ethynylbenzofuran | Key Features of Resulting Material |
| Functional Organic Frameworks (FOFs) | As a building block or for post-synthetic modification. | Tunable porosity, potential for catalytic activity. |
| Covalent Organic Frameworks (COFs) | As a monomer in "click" reactions or other polymerization methods. | High crystallinity, permanent porosity, high thermal and chemical stability. |
Exploration in Nanomaterials Synthesis and Functionalization
The unique structural attributes of 3-ethynylbenzofuran, specifically the presence of a terminal ethynyl group, position it as a molecule of significant interest in the realm of advanced materials science, particularly in the synthesis and functionalization of nanomaterials. While direct research focused exclusively on 3-ethynylbenzofuran in this domain is still an emerging field, the well-established reactivity of terminal alkynes provides a strong basis for exploring its potential applications. The ethynyl moiety serves as a versatile chemical handle for a variety of coupling and polymerization reactions, enabling the integration of the benzofuran core into larger nanostructures and onto the surfaces of various nanomaterials.
The primary avenues for its application in this field are through covalent modification, leveraging the high reactivity of the C-C triple bond. This allows for the precise engineering of material properties at the nanoscale.
Role in Nanomaterial Synthesis
The terminal alkyne functionality of 3-ethynylbenzofuran allows it to act as a monomer or a key building block in the synthesis of novel carbon-rich nanomaterials and polymers.
Polymerization Reactions: 3-Ethynylbenzofuran can undergo polymerization through its ethynyl group to form conjugated polymers. These polymers, incorporating the benzofuran heterocycle, are of interest for their potential electronic and photophysical properties. For instance, polymerization of monomers with terminal C≡C bonds can lead to polymers with unique electrophysical and optical characteristics. nih.gov Methods like Sonogashira cross-coupling are advantageous for such syntheses due to their functional group compatibility and technical simplicity, allowing for the creation of three-dimensional networks. wikipedia.org The resulting porous organic polymers could have applications in gas sorption and storage.
Formation of Carbon Nanostructures: The ethynyl group can serve as a precursor for the formation of more complex carbon frameworks. Under specific catalytic conditions, terminal alkynes can be used to construct extended π-conjugated systems, which are fundamental to many advanced materials. acs.org
Below is a table illustrating the potential of 3-ethynylbenzofuran as a monomer in the synthesis of advanced polymers.
| Polymerization Method | Potential Polymer Type | Key Features of Monomer | Anticipated Polymer Properties |
| Sonogashira Coupling | Conjugated Microporous Polymer (CMP) | Rigid benzofuran core; reactive terminal alkyne. | High surface area, permanent porosity, thermal stability. |
| Cyclotrimerization | Branched Poly-p-DEB analogue | Two reactive ethynyl groups (if a di-ethynyl derivative is used). | Branched structure, potential for high molecular weight. nih.gov |
| Ziegler-Natta Catalysis | Polyacetylene-type film | Chain of CH centers with alternating single and double bonds. wikipedia.org | Organic semiconductor properties. wikipedia.org |
This table is illustrative and based on the known reactivity of ethynyl groups. Specific experimental data for 3-ethynylbenzofuran is required for validation.
Functionalization of Nanomaterials
The functionalization of pre-existing nanomaterials with 3-ethynylbenzofuran can impart new chemical, physical, or biological functionalities, primarily by tethering the benzofuran moiety to the nanomaterial surface.
"Click Chemistry" for Surface Modification: The terminal alkyne is an ideal participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient, selective, and can be performed under mild, aqueous conditions, making it suitable for modifying a wide range of nanomaterials. thno.org Nanomaterials such as gold nanoparticles (AuNPs), quantum dots (QDs), and carbon nanomaterials can be first functionalized with azide (B81097) groups and then "clicked" with 3-ethynylbenzofuran. thno.orgmdpi.com This approach allows for the stable and reproducible integration of the benzofuran unit onto the nanoparticle surface. mdpi.com
Direct Attachment to Metallic Surfaces: Terminal alkynes have been shown to bind directly to the surface of gold clusters and nanoparticles. acs.org This interaction involves the loss of the terminal hydrogen and the formation of a bond between the alkynyl carbon and the gold surface, providing a direct method for surface functionalization. acs.org
The following table summarizes potential functionalization applications of 3-ethynylbenzofuran with various nanomaterials.
| Nanomaterial | Functionalization Strategy | Purpose of Functionalization | Potential Application |
| Gold Nanoparticles (AuNPs) | CuAAC ("Click Chemistry") or Direct Alkynyl-Au Binding | Introduce benzofuran's optical or biological properties. | Biosensing, targeted drug delivery. thno.org |
| Carbon Nanotubes (CNTs) | Covalent attachment via CuAAC | Enhance solubility and introduce specific binding sites. | Advanced composites, biomedical imaging. nih.gov |
| Quantum Dots (QDs) | CuAAC ("Click Chemistry") | Modify surface chemistry for biological compatibility. | Bio-conjugation for cellular imaging. thno.org |
| Silica Nanoparticles | DBCO-azide "Click Chemistry" | Create stable colloids with specific surface properties. | Self-assembly of nanostructures. acs.orgarxiv.org |
This table presents potential applications based on established functionalization chemistries for terminal alkynes. Further research is needed to confirm these applications for 3-ethynylbenzofuran specifically.
The exploration of 3-ethynylbenzofuran in nanomaterials science holds promise for the development of novel materials with tailored properties, driven by the versatility of the ethynyl group and the inherent characteristics of the benzofuran scaffold.
Information on the Catalytic Applications of Benzofuran, 3-ethynyl- is Not Currently Available in Scientific Literature
Following a comprehensive and targeted search of available scientific literature, it has been determined that there is a lack of specific research data concerning the use of "Benzofuran, 3-ethynyl-" as a scaffold for catalytic applications. Despite efforts to locate information on the design and synthesis of ligands derived from this compound, its applications in various catalysis systems, and its potential role in organocatalysis, no relevant studies were identified.
Consequently, it is not possible to generate a detailed and scientifically accurate article on the "Catalytic Roles and Ligand Development Based on Benzofuran, 3-ethynyl- Scaffolds" as outlined in the user's request. The absence of foundational research in this specific area means that the required information for the following sections is not available:
Catalytic Roles and Ligand Development Based on Benzofuran, 3 Ethynyl Scaffolds
Organocatalytic Applications and Mechanistic Insights
While the field of catalysis involving benzofuran (B130515) structures is an active area of research, the specific compound "Benzofuran, 3-ethynyl-" does not appear to have been explored for these purposes in the currently accessible scientific literature. Therefore, any attempt to construct the requested article would be speculative and not based on verifiable scientific findings.
Emerging Research Directions and Future Outlook for Benzofuran, 3 Ethynyl in Academic Research
Development of Novel Synthetic Methodologies and Retrosynthetic Pathways
The synthesis of 3-ethynylbenzofuran and its derivatives is an active area of research, with a focus on developing more efficient, selective, and sustainable methods. A key challenge lies in the direct and controlled introduction of the ethynyl (B1212043) group at the C3 position of the benzofuran (B130515) ring.
Novel Synthetic Methodologies:
Recent advancements have moved beyond traditional Sonogashira coupling reactions, which often require pre-functionalized benzofurans. A notable development is the palladium-catalyzed cascade cyclization and alkynylation of 2-alkynylphenols with bromoalkynes. researchgate.net This one-pot reaction allows for the simultaneous construction of the benzofuran ring and the introduction of the C3-alkynyl group, offering a streamlined approach to a variety of 3-alkynylbenzofuran derivatives under mild conditions. researchgate.net
Another promising strategy involves the modification of existing benzofuran cores. For instance, methods for the synthesis of 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate can be adapted. orgsyn.org The resulting ester could potentially be converted to the corresponding aldehyde and then subjected to a Corey-Fuchs or Seyferth-Gilbert homologation to install the ethynyl group.
The table below summarizes some emerging synthetic approaches that could be applied or adapted for the synthesis of 3-ethynylbenzofuran.
| Methodology | Precursors | Key Reagents/Catalysts | Potential Advantages | Reference |
| Cascade Cyclization/Alkynylation | 2-Alkynylphenols, Bromoalkynes | Palladium catalyst | One-pot, mild conditions, good yields | researchgate.net |
| Post-synthetic Modification | 3-Ethoxycarbonylbenzofuran | Diisobutylaluminium hydride, (Diazomethyl)trimethylsilane | Utilizes readily available starting materials | orgsyn.org |
| Intramolecular Cyclization | o-Iodoanisoles, Terminal alkynes | Palladium(II) acetate, Electrophile | High yields for aryl- and vinyl-substituted alkynes | organic-chemistry.org |
Retrosynthetic Pathways:
Retrosynthetic analysis provides a logical framework for designing synthetic routes to 3-ethynylbenzofuran. A common disconnection strategy involves breaking the C2-C3 bond and the O-C2 bond of the benzofuran ring, leading back to simpler precursors.
A primary retrosynthetic disconnection of 3-ethynylbenzofuran points to a 2-halophenol and a terminal alkyne as key synthons. For instance, a Sonogashira coupling between 2-iodophenol (B132878) and a protected acetylene (B1199291), followed by an intramolecular cyclization (e.g., a copper- or palladium-catalyzed reaction), represents a viable synthetic route.
Another retrosynthetic approach involves disconnecting the C3-ethynyl bond. This would suggest a 3-halobenzofuran as a precursor, which could then undergo a Sonogashira coupling with a suitable acetylene equivalent. The synthesis of the 3-halobenzofuran itself can be achieved through various methods, including the halogenation of benzofuran.
A more advanced retrosynthetic strategy could involve a [3+2] cycloaddition approach, where the benzofuran ring is constructed from a phenol (B47542) and a suitable three-carbon component already bearing the ethynyl group.
Exploration of Unconventional Reactivities and Unexpected Transformations
The ethynyl group in 3-ethynylbenzofuran is a versatile functional handle that can participate in a wide array of chemical transformations. While classical alkyne chemistry is applicable, current research is geared towards exploring more unconventional reactivities and discovering unexpected transformations.
Cycloaddition Reactions:
The electron-rich nature of the benzofuran ring and the high reactivity of the ethynyl group make 3-ethynylbenzofuran an excellent substrate for cycloaddition reactions. libretexts.org Of particular interest are [3+2] cycloadditions, which can be employed to construct novel heterocyclic systems fused to the benzofuran core. For example, the reaction of 3-ethynylbenzofuran with azides (Huisgen 1,3-dipolar cycloaddition) can lead to the formation of 1,2,3-triazole-substituted benzofurans. A recent study reported the synthesis of novel benzofuran spiro-2-pyrrolidine derivatives via a [3+2] azomethine ylide cycloaddition reaction, highlighting the potential for creating complex spirocyclic architectures. nih.gov The exploration of photochemical [2+2] and [4+2] cycloadditions could also lead to the discovery of new molecular scaffolds with unique photophysical properties. youtube.comlibretexts.org
Metal-Catalyzed Transformations:
Beyond the well-established Sonogashira coupling, the ethynyl group of 3-ethynylbenzofuran can participate in a variety of other metal-catalyzed reactions. For instance, rhodium-catalyzed annulation reactions between 1,3-diynes and N-benzoxyacetamides have been shown to produce complex benzofuran derivatives. nih.gov Investigating similar catalytic cycles with 3-ethynylbenzofuran could unveil novel reaction pathways and lead to the synthesis of previously inaccessible molecules. Furthermore, the exploration of gold- or platinum-catalyzed hydrofunctionalization reactions of the ethynyl group with various nucleophiles could provide a direct route to functionalized vinylbenzofurans.
The potential for unexpected rearrangements and transformations under metal catalysis is also a significant area of interest. For example, transition metal-catalyzed C–H activation and functionalization of the benzofuran core, in conjunction with reactions at the ethynyl group, could lead to complex polycyclic aromatic compounds.
Application of Advanced Characterization Techniques in Operando Studies
Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing existing synthetic methods and discovering new reactivities. Advanced characterization techniques, particularly those applied under operando conditions (i.e., while the reaction is in progress), are poised to provide unprecedented insights into the chemistry of 3-ethynylbenzofuran.
| Technique | Information Gained | Potential Application to 3-Ethynylbenzofuran Chemistry |
| Operando IR Spectroscopy | Vibrational modes of reactants, products, and intermediates adsorbed on a catalyst surface. | Monitoring the consumption of the C≡C-H bond and the formation of new functional groups during catalytic reactions. |
| Operando Raman Spectroscopy | Information on catalyst structure, metal-ligand bonds, and the nature of adsorbed species. | Characterizing the interaction of 3-ethynylbenzofuran with a catalyst surface and identifying key reaction intermediates. |
| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of a metal catalyst. | Elucidating the catalytic cycle in metal-catalyzed transformations of 3-ethynylbenzofuran by tracking changes in the catalyst's electronic and geometric structure. |
For example, in a palladium-catalyzed cross-coupling reaction involving 3-ethynylbenzofuran, operando XAS could be used to follow the changes in the oxidation state of the palladium catalyst (e.g., Pd(0) to Pd(II) and back), providing direct evidence for the proposed catalytic cycle. Similarly, operando IR spectroscopy could be used to detect the formation of key intermediates, such as a palladium-acetylide complex.
Potential for Integration into Interdisciplinary Research Domains (excluding clinical applications)
The unique combination of a rigid, planar benzofuran core and a reactive ethynyl handle makes 3-ethynylbenzofuran a promising building block for the development of advanced materials with tailored properties. Its potential extends into several interdisciplinary research domains beyond traditional organic synthesis and medicinal chemistry.
Materials Science and Organic Electronics:
The extended π-conjugation and linear geometry of the ethynyl group make 3-ethynylbenzofuran an attractive monomer for the synthesis of conjugated polymers. These polymers could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). A patent has described the use of dibenzofuran (B1670420) compounds in organic electronic devices to improve lifetime and efficiency, suggesting the potential of related benzofuran structures. google.com The ability to functionalize the benzofuran ring and the terminal end of the ethynyl group allows for the fine-tuning of the polymer's electronic properties and solubility.
Supramolecular Chemistry and Crystal Engineering:
The rigid structure of 3-ethynylbenzofuran and its ability to participate in various non-covalent interactions (e.g., π-π stacking, hydrogen bonding via a terminal alkyne) make it an excellent candidate for the construction of well-defined supramolecular assemblies. By designing appropriate complementary molecules, it may be possible to create liquid crystals, porous organic frameworks, or other functional materials with ordered structures and unique properties.
Catalysis:
While not yet extensively explored, 3-ethynylbenzofuran could serve as a ligand for transition metal catalysts. The benzofuran moiety could be functionalized with coordinating groups, and the ethynyl group could act as an anchor to a solid support or as a secondary binding site. Such ligands could find applications in asymmetric catalysis or in the development of recyclable catalytic systems.
Q & A
Q. What are the recommended synthetic strategies for 3-ethynyl-benzofuran derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Diversity-oriented synthesis (DOS) using salicylaldehydes and aryl boronic acids/halides is a robust approach for benzofuran scaffolds. For 3-ethynyl substitution, Sonogashira coupling under Pd catalysis can introduce ethynyl groups. Optimize solvent (e.g., THF/DMF), temperature (80–110°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to enhance yield. Purification via flash chromatography with hexane/EtOAc gradients is recommended .
Q. How can structural confirmation of 3-ethynyl-benzofuran be performed analytically?
- Methodological Answer : Use NIST Standard Reference Data for spectral matching:
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 142 (C₁₀H₆O) and fragment ions at m/z 115 (loss of ethynyl group).
- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 6.8–7.5 ppm) and ethynyl proton (δ 2.8–3.1 ppm, triplet). Compare with computed 3D structures from NIST Chemistry WebBook .
Q. What are the primary toxicity considerations when handling 3-ethynyl-benzofuran in vitro?
- Methodological Answer : Benzofuran derivatives show species-specific toxicity. In rodents, hepatic and renal toxicities are common at doses >50 mg/kg. Use in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity. Monitor reactive oxygen species (ROS) using DCFH-DA probes, as mitochondrial dysfunction is linked to benzofuran exposure .
Advanced Research Questions
Q. How do structural modifications at the 3-position of benzofuran impact MAO-B inhibitory activity?
- Methodological Answer : Substituent polarity and steric effects are critical. Bromine at 3-position reduces activity (IC₅₀ >1 µM), while ethynyl groups may enhance π-π stacking with MAO-B’s hydrophobic pocket. Perform docking studies (AutoDock Vina) using PDB 2V5Z. Compare with 2-phenylbenzofuran derivatives showing IC₅₀ = 140 nM .
Q. What experimental designs address conflicting carcinogenicity data between animal models and human studies for benzofuran derivatives?
- Methodological Answer :
- In vivo : Use transgenic models (e.g., p53⁺/⁻ mice) to assess tumorigenicity at varying doses (10–100 mg/kg, oral gavage).
- Biomarkers : Measure 8-oxo-dG (oxidative DNA damage) and CYP450 metabolites (e.g., epoxides) via LC-MS.
- Epidemiology : Cross-reference occupational exposure data (e.g., coal tar workers) with IARC’s 2B classification .
Q. How can computational modeling guide the optimization of 3-ethynyl-benzofuran for anti-inflammatory applications?
- Methodological Answer :
- QSAR Models : Use MOE or Schrödinger to predict COX-2/LOX binding. Ethynyl’s linear geometry may improve fit into COX-2’s lateral pocket.
- ADMET Prediction : Calculate logP (2.5–3.5) and solubility (LogS > -4) for lead optimization. Validate with ex vivo assays (e.g., LPS-induced TNF-α in macrophages) .
Contradictions and Limitations
- Carcinogenicity : Animal data (IARC 2B) conflict with limited human evidence. Use Ames test (±S9) to assess mutagenicity.
- Synthetic Challenges : Ethynyl groups may require inert atmospheres (Ar/N₂) to prevent oxidation.
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
